molecular formula C15H14FNO4 B8492470 methyl 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate

methyl 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate

Cat. No.: B8492470
M. Wt: 291.27 g/mol
InChI Key: VMUQNPZCAUDZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a fluorinated pyridine ring, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from commercially available precursors

    Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions.

    Benzoate Ester Formation: The benzoate ester is formed by esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of 2-(5-fluoro-2-methoxypyridin-4-yl)-5-carboxybenzoate.

    Reduction: Formation of 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzyl alcohol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate
  • Methyl 2-(5-bromo-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate
  • Methyl 2-(5-iodo-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate

Uniqueness

Methyl 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C15H14FNO4

Molecular Weight

291.27 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-methoxypyridin-4-yl)-5-(hydroxymethyl)benzoate

InChI

InChI=1S/C15H14FNO4/c1-20-14-6-11(13(16)7-17-14)10-4-3-9(8-18)5-12(10)15(19)21-2/h3-7,18H,8H2,1-2H3

InChI Key

VMUQNPZCAUDZHU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2=C(C=C(C=C2)CO)C(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(5-fluoro-2-methoxypyridin-4-yl)-3-(methoxycarbonyl)benzoic acid T6.2 (0.416 g, 1 mmol) in THF (14 mL) at 0° C. was added borane-THF (3 mL, 3 mmol, 1.0M). The reaction was warmed to 23° C. and stirred for 46 hours. The reaction was then concentrated in vacuo, diluted with 1N HCl and extracted three times with EtOAc. The organic layers were combined, dried over anhydrous MgSO4, and filtered. The organic solvent was removed under reduced pressure, and the product was purified on silica gel (0-40% EtOAc in hexanes) to yield T6.3 as a colorless solid (0.307 g, 77% yield).
Name
4-(5-fluoro-2-methoxypyridin-4-yl)-3-(methoxycarbonyl)benzoic acid
Quantity
0.416 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Yield
77%

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